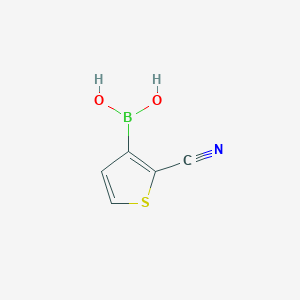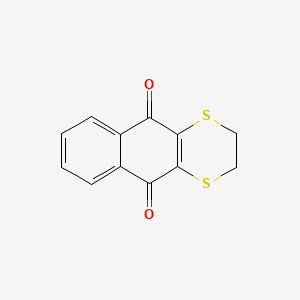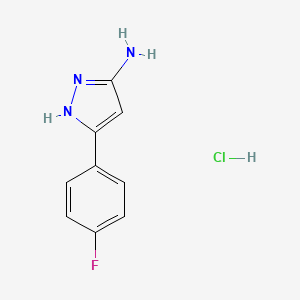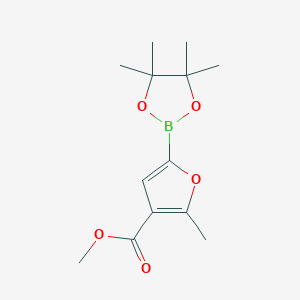
2-Methyl-4-undecanol
Vue d'ensemble
Description
2-Methyl-4-undecanol is a chemical compound with the molecular formula C12H26O . It is a derivative of undecanol and belongs to the class of organic compounds known as fatty alcohols .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-undecanol can be represented by the SMILES notation asOC(CCCCCCC)CC(C)C . This indicates that the molecule consists of a long carbon chain with a hydroxyl group (OH) attached to one end and a methyl group (CH3) attached to the fourth carbon atom from the other end . Physical And Chemical Properties Analysis
2-Methyl-4-undecanol has a molecular weight of 186.3342 g/mol . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available sources.Applications De Recherche Scientifique
Microbial Utilization and Degradation
A study by Forney, Markovetz, and Kallio (1967) explored the microbial utilization of long-chain methyl ketones, focusing on soil microorganisms. They found that Gram-negative, rod-shaped bacteria could degrade compounds like 2-tridecanone into several products, including 1-undecanol. This research establishes a unique mechanism involving subterminal oxidation in the biological degradation of long-chain aliphatic methyl ketones, which could be relevant to understanding the degradation pathways of compounds like 2-Methyl-4-undecanol (Forney, Markovetz, & Kallio, 1967).
Environmental Applications
A novel extraction method using deep eutectic solvent composed of 1-decyl-3-methylimidazolium chloride and 1-undecanol was developed by Habibollahi et al. (2018) for heavy metals' determination in soil and vegetables. This method highlights the potential environmental applications of 1-undecanol, which could extend to compounds like 2-Methyl-4-undecanol (Habibollahi et al., 2018).
Mercury Speciation
Sakanupongkul et al. (2019) developed a method for mercury speciation in water and fish samples using 1-undecanol. This research demonstrates the use of 1-undecanol in environmental analysis, suggesting potential applications for similar compounds like 2-Methyl-4-undecanol in speciation studies (Sakanupongkul et al., 2019).
Oleochemical Applications
Hinkamp and Schäfer (2015) investigated the use of oleochemicals derived from methyl 10-undecenoate, which could be relevant to understanding the applications of similar compounds like 2-Methyl-4-undecanol. Their work highlights the use of these compounds as precursors for pharmaceuticals and monomers for polyesters and polyamides (Hinkamp & Schäfer, 2015).
Fumigation and Pest Control
Zhu et al. (2018) explored the use of n-aliphatic methyl ketones as a fumigant and alternative to traditional fumigants. Their study on 2-undecanone for controlling various pests suggests potential applications for similar compounds, like 2-Methyl-4-undecanol, in pest management (Zhu et al., 2018).
Propriétés
IUPAC Name |
2-methylundecan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-4-5-6-7-8-9-12(13)10-11(2)3/h11-13H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMFTZUIEPELBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469577 | |
| Record name | 2-methyl-4-undecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10348-34-2 | |
| Record name | 2-methyl-4-undecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B3045170.png)



![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3045175.png)
![[(3,3,3-Trifluoropropyl)sulfanyl]benzene](/img/structure/B3045176.png)